4-Bromo-7-chloroisoindoline is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a bromine atom at the 4-position and a chlorine atom at the 7-position of the isoindoline structure. The compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development.
This compound can be synthesized through various organic reactions involving isoindoline derivatives, particularly those that incorporate halogenation steps. Its structural characteristics make it a valuable intermediate in the synthesis of more complex biologically active molecules.
4-Bromo-7-chloroisoindoline is classified as a heterocyclic compound, specifically an isoindoline derivative. It is part of a broader category of compounds known as brominated and chlorinated organic compounds, which are often studied for their biological activities.
The synthesis of 4-Bromo-7-chloroisoindoline typically involves multiple steps, including halogenation and cyclization reactions. A common method includes:
4-Bromo-7-chloroisoindoline can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic effects of the bromine and chlorine substituents, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for compounds like 4-Bromo-7-chloroisoindoline often involves interaction with biological targets such as enzymes or receptors.
4-Bromo-7-chloroisoindoline serves several important purposes in scientific research:
Isoindoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a five-membered nitrogen-containing heterocycle. This core structure imparts significant chemical diversity and biological relevance, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions [5]. Halogenation—particularly bromination and chlorination—introduces distinct electronic and steric properties that profoundly influence pharmacodynamics, metabolic stability, and target binding affinity. The strategic incorporation of halogens at specific positions, such as the 4- and 7-positions of the isoindoline nucleus, enhances compound lipophilicity and modulates electron distribution, thereby optimizing pharmacokinetic profiles and biological activity [3] [5]. Within this context, 4-bromo-7-chloroisoindoline has emerged as a high-value synthetic intermediate for developing targeted therapeutics, leveraging its halogen-directed reactivity and tunable bioactivity.
The bioactivity of halogenated isoindolines stems from synergistic electronic and steric effects imparted by halogen atoms:
Table 1: Biological Activities of Halogenated Isoindoline Derivatives
Compound | Substitution Pattern | Biological Target | Key Activity | Reference |
---|---|---|---|---|
5-Bromoisoindoline-1,3-dione | 5-Br | Xanthine oxidase | Ki = 10.14 ± 0.03 nM | [3] |
7-Bromo-2,3-dihydroisoindol-1-one | 7-Br | CDK7 | Anti-proliferative (IC50 < 1 µM) | [4] |
4-Bromo-7-chloro-1H-indole | 4-Br, 7-Cl | Antibacterial targets | Activity against M. tuberculosis | [2] |
Structure-activity relationship (SAR) studies highlight the critical influence of halogen positioning:
4-Bromo-7-chloroisoindoline (C8H5BrClN, MW: 238.49 g/mol) serves as a versatile precursor in rational drug design due to its balanced physicochemical properties:
Table 2: Synthetic Applications of 4-Bromo-7-chloroisoindoline in Drug Discovery
Reaction Type | Conditions | Product Class | Therapeutic Application | |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, K2CO3, DME/H2O | Biarylisoindolines | Kinase inhibitors (anticancer) | |
Buchwald-Hartwig Amination | Pd2(dba)3, XPhos, NaOtBu | Amino-isoindolines | Antimicrobial agents | |
Microwave-Assisted Cyclization | Maleimide, 180°C, 20 min | Polycyclic isoindoline-diones | Anti-inflammatory agents | [10] |
Case studies underscore its utility:
The strategic incorporation of this scaffold leverages halogen bonding to active site residues (e.g., backbone carbonyls of Leu83 in CDK7), optimizing binding energy by 2–3 kcal/mol compared to non-halogenated analogs [4]. Current research focuses on leveraging its dual halogen reactivity for combinatorial library synthesis targeting undrugged kinases and antimicrobial resistance mechanisms.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1